4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
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Description
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Several synthesized compounds featuring thiadiazole and piperidine moieties have demonstrated significant antimicrobial activities. For example, a series of thiazole-aminopiperidine hybrid analogues were designed, synthesized, and found to inhibit Mycobacterium tuberculosis with notable efficacy, indicating potential applications in the treatment of tuberculosis and related bacterial infections (Jeankumar et al., 2013). Similarly, novel thiazolidinone, pyridine, and piperazine-based conjugates were synthesized and evaluated for their antiproliferative effect on human leukemic cells, highlighting potential applications in cancer therapeutics (Sharath Kumar et al., 2014).
Anticancer Properties
The structure-related compounds have also shown promising anticancer properties. The synthesis of 3,5-bis(indolyl)-1,2,4-thiadiazoles and their evaluation for cytotoxicity against selected human cancer cell lines indicate potential applications in cancer treatment (Kumar et al., 2011).
Anti-inflammatory and Analgesic Agents
Compounds synthesized from benzodifuranyl and thiadiazole derivatives have been evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their use as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Liquid Crystalline Phases
Research on cyclotriveratrylene (CTV) and cyclotetraveratrylene (CTTV) derivatives, incorporating calamitic structural units like thiadiazole, has contributed to the formation of smectic and columnar liquid crystalline phases, showcasing potential applications in materials science (Lunkwitz et al., 1997).
Properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-25-16-6-2-13(3-7-16)12-20-19(24)23-10-8-15(9-11-23)18-22-21-17(26-18)14-4-5-14/h2-3,6-7,14-15H,4-5,8-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETFPGWQXYHVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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